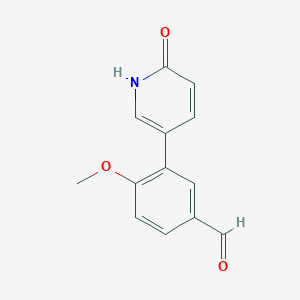![molecular formula C12H7BrN2S B13870934 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromophenyl group attached at the 2-position of the thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides an efficient and rapid synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole and pyridine rings can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper iodide, pyridine, and various nucleophiles and electrophiles for substitution reactions. Microwave irradiation is often employed to accelerate the reaction rates and improve yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives with different biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds with diverse chemical properties.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3kα, with an IC50 of 3.6 nM . This inhibition can lead to the disruption of key cellular processes, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are known for their diverse pharmacological effects.
Uniqueness
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine is unique due to its fused thiazole-pyridine structure, which imparts distinct chemical and biological properties. The presence of the bromophenyl group further enhances its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H7BrN2S |
|---|---|
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H |
Clé InChI |
UOHCFTWBWZICMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)








![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)


![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)
